![molecular formula C11H12N4 B1497191 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine CAS No. 479234-83-8](/img/structure/B1497191.png)
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine
Vue d'ensemble
Description
“1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine” is a chemical compound . It has been studied for its potential as a small molecule oxytocin receptor partial agonist .
Synthesis Analysis
The synthesis of the “1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine” head group was carried out as per a specific method, and amide derivatives were produced from carboxylic acid starting material proceeding via acid chloride .Applications De Recherche Scientifique
Antitumor Agents
- 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine derivatives have been explored as potential antitumor agents. The synthesis of these compounds, including 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and their derivatives, suggests their potential application in cancer treatment (Palazzino et al., 1989).
Drug Discovery Scaffolds
- Novel tricyclic scaffolds incorporating this compound have been designed for drug discovery. These scaffolds involve the fusion of substituted pyranose rings with diazepine structures, indicating their potential utility in the development of new pharmaceutical compounds (Abrous et al., 2001).
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
- A general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones has been developed, illustrating the versatility of this compound in creating various heterocyclic compounds, which could have wide-ranging applications in medicinal chemistry (Dzedulionytė et al., 2022).
Antimicrobial Activity
- Derivatives of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine have been tested for antimicrobial activity, suggesting their potential use in developing new antimicrobial drugs (Yanborisov et al., 1994).
Synthesis Methods and Structural Modifications
- The compound's role in the synthesis and chemical transformations of azolo[1,4]diazepines has been studied, noting its importance in designing pharmacologically potential compounds. The synthesis methods and functionalization of this compound have been detailed, underscoring its significance in drug development (Kemskii et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine is the oxytocin receptor (OTR) . The OTR is a class of G-protein-coupled receptors that oxytocin binds to exert its effects. It plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth .
Mode of Action
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine acts as a partial agonist at the OTR . This compound has been found to have selectivity for the OTR over the structurally-related vasopressin 1a receptor (V1aR) .
Biochemical Pathways
Upon binding to the OTR, 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine triggers a cascade of intracellular events. These events include the activation of phospholipase C, which subsequently leads to the release of calcium ions and the activation of protein kinase C . This cascade ultimately results in various physiological responses, such as uterine contraction during childbirth and milk ejection during lactation .
Pharmacokinetics
It is known that the compound’s efficacy at the otr can be influenced by its potency, which can be affected by various substitutions on the amide portion of the molecule .
Result of Action
As a partial agonist of the OTR, 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine can improve social symptoms in neurodevelopmental and psychiatric conditions that manifest asocial phenotypes, such as autism spectrum disorder and social anxiety disorder .
Action Environment
The action, efficacy, and stability of 1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-5,10-dihydro-4H-pyrazolo[4,3-c][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-15-11-8(7-13-15)6-12-9-4-2-3-5-10(9)14-11/h2-5,7,12,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHHFPJGDOWLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC3=CC=CC=C3N2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630233 | |
| Record name | 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine | |
CAS RN |
479234-83-8 | |
| Record name | 1-Methyl-1,2,4,5-tetrahydropyrazolo[3,4-b][1,5]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[2,3-f]quinoline](/img/structure/B1497108.png)

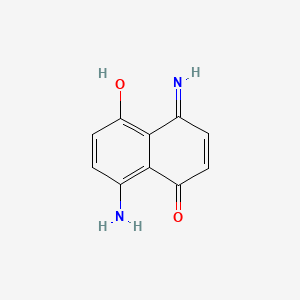
![Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol](/img/structure/B1497113.png)

![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B1497115.png)
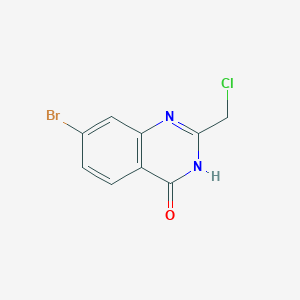
![7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497119.png)
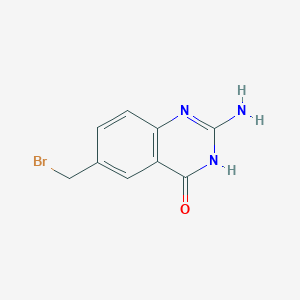
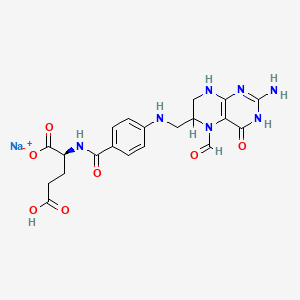
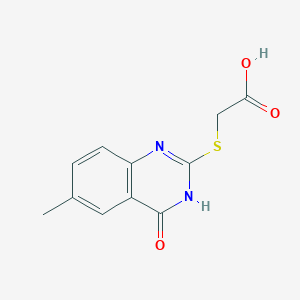
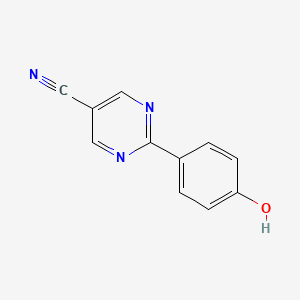
![2-[4-(3-Methoxyphenyl)piperazinyl]-3,5,6,7,8-pentahydroquinazolin-4-one](/img/structure/B1497131.png)
![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)